molecular formula C9H13NO B6588712 3-ethyl-2-methoxyaniline CAS No. 67291-59-2

3-ethyl-2-methoxyaniline

Cat. No.: B6588712
CAS No.: 67291-59-2
M. Wt: 151.21 g/mol
InChI Key: XTFYPNHCQILMKR-UHFFFAOYSA-N
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Description

3-Ethyl-2-methoxyaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group and a methoxy group attached to the benzene ring, specifically at the 3 and 2 positions, respectively. The presence of these substituents influences its chemical reactivity and physical properties, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 3-ethyl-2-methoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of palladium-catalyzed amination reactions is also common, where aryl halides are reacted with amines in the presence of a palladium catalyst and a suitable base .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

3-Ethyl-2-methoxyaniline finds applications in various fields:

Mechanism of Action

The mechanism of action of 3-ethyl-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

    3-Methoxyaniline: Lacks the ethyl group, resulting in different reactivity and applications.

    3-Ethylaniline: Lacks the methoxy group, affecting its chemical properties and uses.

    2-Methoxyaniline:

Uniqueness: 3-Ethyl-2-methoxyaniline is unique due to the combined presence of both the ethyl and methoxy groups, which influence its chemical reactivity and physical properties. This combination makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

67291-59-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-ethyl-2-methoxyaniline

InChI

InChI=1S/C9H13NO/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6H,3,10H2,1-2H3

InChI Key

XTFYPNHCQILMKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)OC

Purity

95

Origin of Product

United States

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